![molecular formula C11H14N4S B3043198 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine CAS No. 782475-77-8](/img/structure/B3043198.png)
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine
Overview
Description
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidines can be synthesized through numerous methods . For instance, an effective synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidines, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . Computational tools are often used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidines, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, can undergo various chemical reactions. For example, a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
The neuroprotective and anti-inflammatory properties of 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine have been investigated. Researchers synthesized novel triazole-pyrimidine hybrids and evaluated their effects on human microglia and neuronal cell models . Key findings include:
Synthesis of Functionally Vital Pyrimidines
Researchers have reported an effective and smooth synthesis of functionally vital pyrimidines using 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
Anti-inflammatory Activities
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been synthesized and evaluated for their anti-inflammatory activities. Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) analyses revealed their influence on messenger ribonucleic acid (mRNA) and protein levels of iNOS and other inflammatory markers .
Other Potential Applications
While research on this compound is ongoing, its potential applications extend beyond the mentioned fields. Further investigations may reveal additional uses, such as antiviral, anticancer, antioxidant, and antimicrobial activities.
Manzoor, S., Almarghalani, D. A., James, A. W., Raza, M. K., Kausar, T., Nayeem, S. M., Hoda, N., & Shah, Z. A. (2023). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents. Pharmaceutical Research, 40(1), 167–185. Read more
Research developments in the syntheses, anti-inflammatory activities, and other applications of pyrimidines. RSC Advances, 11(5), 2822–2833. Read more
Mechanism of Action
Target of Action
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a derivative of pyrimidine, which has been shown to have promising anticancer activity . The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death or preventing their proliferation .
Biochemical Pathways
The inhibition of protein kinases affects several cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These processes are crucial for the survival and proliferation of cancer cells. Therefore, disrupting these pathways can lead to the death of cancer cells or halt their growth .
Result of Action
The result of the action of 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is the disruption of normal cellular processes in cancer cells, leading to their death or preventing their proliferation . This can potentially lead to the shrinkage of tumors and the slowing down of cancer progression .
Future Directions
Thienopyrimidine derivatives, including 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine, hold a unique place in medicinal chemistry due to their broad spectrum of biological activities . Future research may focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their anticancer properties .
properties
IUPAC Name |
5-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-16-11-9(8)10(13-7-14-11)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQFFKHNHLIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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